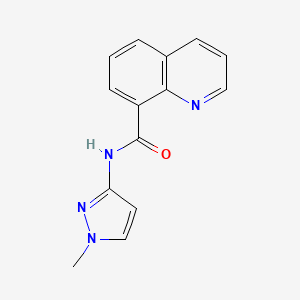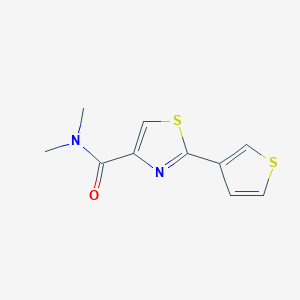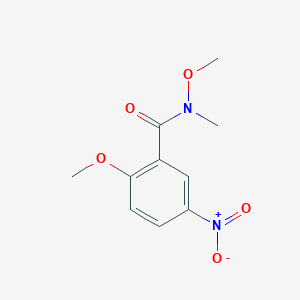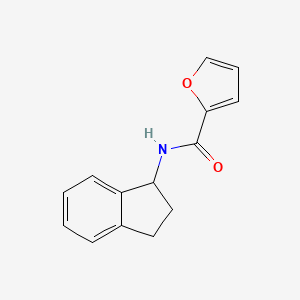
2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide, also known as AIA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AIA is a member of the isoquinoline family of compounds and is synthesized through a multi-step process involving the reaction of isoquinoline with acetic anhydride and N,N-dimethylacetamide. In
Wissenschaftliche Forschungsanwendungen
2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide is not fully understood, but it is believed to act through multiple pathways. 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell growth. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various enzymes and receptors in the brain. 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide has also been shown to have anti-cancer effects, inhibiting the growth of cancer cells and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide in lab experiments is its high purity levels and well-established synthesis method. 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide is its relatively high cost compared to other compounds with similar properties.
Zukünftige Richtungen
There are many potential future directions for 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide research. Some of these include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use in treating neurodegenerative diseases. Additionally, 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide may be useful in developing new treatments for viral infections, as it has been shown to have anti-viral properties. Further research is needed to fully understand the mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide and its potential applications in various fields.
Conclusion:
In conclusion, 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method has been optimized over the years, resulting in high yields and purity levels. 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, as well as neuroprotective effects. While there are some limitations to using 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide in lab experiments, its potential applications make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide involves a multi-step process that starts with the reaction of isoquinoline with acetic anhydride and N,N-dimethylacetamide. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain the final product. The synthesis method has been optimized over the years, resulting in high yields and purity levels.
Eigenschaften
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(18)17-9-8-12-6-4-5-7-13(12)14(17)10-15(19)16(2)3/h4-9,14H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMMJTVLNAKHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7507400.png)
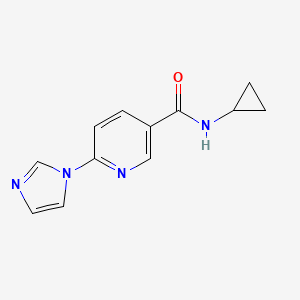




![1-[2-(Azocan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7507456.png)

